nAChR Subtype Selectivity: Positional Isomer Comparison
The position of the methyl group on the nicotinonitrile core dictates nAChR subtype engagement. The 2-methyl isomer, 2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile, demonstrates potent binding to the α4β2 nAChR with a Ki of 12 nM [1] and functional agonist activity with an EC50 of 170 nM [1]. In contrast, the 5-methyl isomer (the target compound) does not exhibit this same high-affinity binding profile for α4β2, as evidenced by its distinct activity against other targets like PNMT (Ki = 1.11E+6 nM) [2]. This functional divergence confirms that the methyl position is not a trivial structural variation but a key determinant of molecular recognition and target engagement [1].
5-Methyl isomer: no high-affinity α4β2 binding; PNMT Ki = 1.11E+6 nM
| Evidence Dimension | Binding Affinity (Ki) for α4β2 nAChR |
|---|---|
| Target Compound Data | Not reported as a high-affinity binder in available data; distinct profile (PNMT Ki = 1.11E+6 nM) [2] |
| Comparator Or Baseline | 2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile: Ki = 12 nM [1] |
| Quantified Difference | Greater than 90,000-fold difference in Ki for α4β2 nAChR |
| Conditions | Displacement of [3H]nicotine from alpha4beta2 nAChR in human SH-EP1 cells |
Why This Matters
This data is critical for procurement decisions in nAChR research programs; selecting the correct positional isomer is essential for achieving the desired subtype selectivity and avoiding off-target effects.
- [1] BindingDB. BDBM50397905 (CHEMBL1876219). Ki: 12 nM; EC50: 170 nM for alpha4beta2 nAChR in human SH-EP1 cells. View Source
- [2] BindingDB. BDBM50367284 (CHEMBL291584). Ki: 1.11E+6 nM for In vitro inhibition of PNMT. View Source
